An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-phenylimidazolidine-2,4-dione, also known as 1-methyl-5-phenylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoin and its derivatives are of significant interest in medicinal and agrochemical applications due to their diverse biological activities.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.
The core structure, imidazolidine-2,4-dione, is a five-membered ring containing two nitrogen atoms and two carbonyl groups.[3] The presence of a methyl group at the N-1 position and a phenyl group at the C-5 position imparts specific physicochemical properties and potential biological activities to the molecule. Understanding the precise synthesis and characterization of this compound is crucial for its application as a research chemical, a building block in more complex molecular architectures, or for direct investigation of its pharmacological properties.[3][4]
Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione
The most common and efficient method for the synthesis of 5,5-disubstituted and 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][5] This multicomponent reaction offers a straightforward approach to the hydantoin scaffold from readily available starting materials.[6]
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (in this case, a precursor to the 5-phenyl substituted core), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[5][7] The reaction can also proceed from a pre-formed cyanohydrin.[7] For the synthesis of N-substituted hydantoins like 1-Methyl-5-phenylimidazolidine-2,4-dione, a variation of the classical Bucherer-Bergs reaction or a subsequent N-methylation step would be employed.
An alternative approach involves the reaction of 2-hydroxy-2-methylthio acetophenone with methylurea in a slightly acidic medium.[8]
Reaction Mechanism
The mechanism of the Bucherer-Bergs reaction is a well-established cascade of reactions:
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Cyanohydrin Formation: The ketone (acetophenone) reacts with a cyanide ion to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.
-
Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), yielding a cyano-containing carbamic acid.
-
Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to the final stable hydantoin ring structure.[5]
To introduce the methyl group at the N-1 position, a starting material containing a methylamino group can be used in a modified Bucherer-Bergs reaction, or a post-synthesis methylation of the 5-phenylhydantoin can be performed.
Experimental Protocol: A Modified Bucherer-Bergs Synthesis
This protocol outlines a representative procedure for the synthesis of 5-methyl-5-phenylhydantoin, which can be subsequently methylated to yield the target compound.
Materials:
-
Acetophenone
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a well-ventilated fume hood, dissolve acetophenone in a mixture of ethanol and water.
-
Add potassium cyanide and ammonium carbonate to the solution. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[5]
-
Heat the reaction mixture to 60-70°C with stirring for several hours.[1][2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will precipitate the crude hydantoin product.
-
Filter the precipitate, wash with cold water, and dry.
Purification:
The crude 5-methyl-5-phenylhydantoin is typically purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][5]
N-Methylation of 5-Phenylhydantoin
To obtain 1-Methyl-5-phenylimidazolidine-2,4-dione, the synthesized 5-phenylhydantoin can be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [9][10] |
| Molecular Weight | 190.20 g/mol | [10][11] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Data for the N-methylated compound is not readily available, but the related 5-(p-Methylphenyl)-5-phenylhydantoin has a melting point of 225-226 °C. | |
| Solubility | Moderately soluble in polar solvents like water and alcohols.[3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-Methyl-5-phenylimidazolidine-2,4-dione, characteristic signals would include those for the methyl protons, the phenyl protons, and the N-H proton of the hydantoin ring. While specific data for the 1-methyl derivative is sparse in the provided results, data for the parent 5-methyl-5-phenylhydantoin shows a singlet for the methyl group and multiplets for the aromatic protons.[12][13]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Key signals would correspond to the two carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, the carbons of the phenyl group, and the methyl carbon. For 1-methylhydantoin, characteristic signals for the carbonyl groups appear around 173.8 ppm and 159.9 ppm.[14]
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the functional groups present. Key absorptions for 1-Methyl-5-phenylimidazolidine-2,4-dione would include:
-
N-H stretching vibrations (if not fully methylated or for the precursor)
-
C=O stretching vibrations of the two carbonyl groups in the hydantoin ring.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations from the phenyl group.
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 190.20.[9][10] Common fragmentation patterns for hydantoins involve the loss of CO and/or NHCO fragments.[15]
Crystallographic Data
Single-crystal X-ray diffraction can provide the precise three-dimensional structure of the molecule. For the related compound 1-methyl-5-phenyl-hydantoin, it has been shown to crystallize in the orthorhombic system.[8] The crystal structure of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione has also been determined.[11]
Applications and Importance
Hydantoin derivatives are a significant class of compounds in medicinal chemistry, with applications as anticonvulsants (e.g., phenytoin), antiarrhythmics, and antimicrobial agents.[1] The specific biological activities of 1-Methyl-5-phenylimidazolidine-2,4-dione would require further investigation, but its structural similarity to known bioactive molecules makes it a compound of interest for drug discovery and development programs.
Visualizing the Workflow
Synthesis Pathway
Sources
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